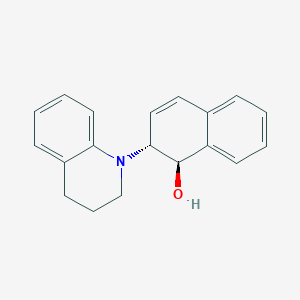![molecular formula C10H14O4 B14258897 7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione CAS No. 227177-81-3](/img/structure/B14258897.png)
7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-2,6-dioxaspiro[45]decane-1,3-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between two cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions. For instance, one method involves the reaction with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . The reaction conditions, such as temperature and solvent, are crucial for the successful formation of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The spirocyclic structure allows for substitution reactions, where specific atoms or groups within the molecule can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione exerts its effects is related to its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved depend on the specific application, whether it is in catalysis, biological systems, or material science.
Comparison with Similar Compounds
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A closely related compound with similar structural features.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with different ring sizes and functional groups.
Uniqueness
7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione is unique due to its specific spiro linkage and the presence of dimethyl groups, which can influence its reactivity and interactions. This uniqueness makes it valuable for specific applications where these structural features are advantageous.
Properties
CAS No. |
227177-81-3 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
7,7-dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C10H14O4/c1-9(2)4-3-5-10(14-9)6-7(11)13-8(10)12/h3-6H2,1-2H3 |
InChI Key |
BYOABXSVTBOUEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(O1)CC(=O)OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


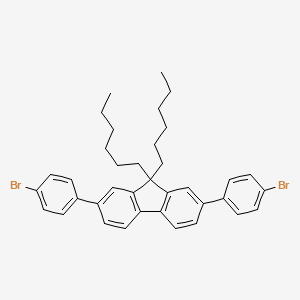
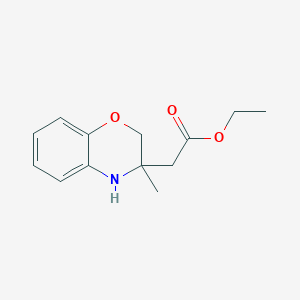
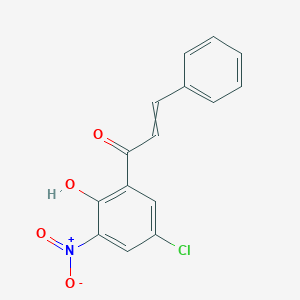
![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)
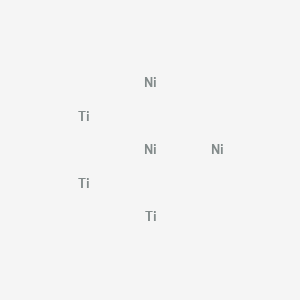
![2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid](/img/structure/B14258851.png)
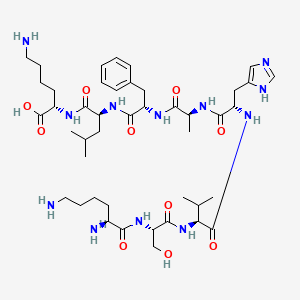
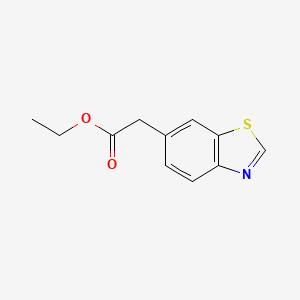
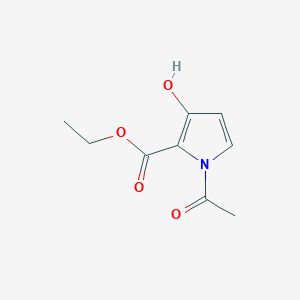
![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)
